molecular formula C14H16N2O B152002 Nmphmi CAS No. 130081-94-6

Nmphmi

Cat. No.: B152002
CAS No.: 130081-94-6
M. Wt: 228.29 g/mol
InChI Key: HFMZYVHURLNZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nmphmi is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nmphmi typically involves multi-step organic reactions. One common approach might include:

    Formation of the Indole Core: Starting with a precursor such as 5-hydroxyindole, various reactions like Fischer indole synthesis can be employed.

    Alkylation: The indole core can be alkylated using reagents like methyl iodide to introduce the N-methyl group.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Nmphmi can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target the indole ring or the propargyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole ketones, while reduction could produce indole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nmphmi involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-propynyl)-2-(5-hydroxyindolyl)methylamine
  • N-Methyl-N-(2-propynyl)-2-(1-methylindolyl)methylamine
  • N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)ethylamine

Uniqueness

Nmphmi is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

130081-94-6

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol

InChI

InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3

InChI Key

HFMZYVHURLNZFT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C

130081-94-6

Synonyms

N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine
NMPHMI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.